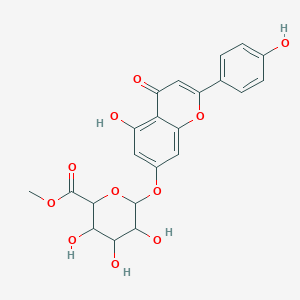

Apigenin 7-O-methylglucuronide

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIWCKZQFBXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activities of Apigenin 7-O-methylglucuronide: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, for researchers, scientists, and professionals in drug development. This document synthesizes current scientific findings on its anti-inflammatory, anticancer, antioxidant, and potential neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Executive Summary

This compound, a derivative of the flavone (B191248) apigenin, has demonstrated a range of significant biological activities in preclinical studies. This document outlines its potent anti-inflammatory effects through the modulation of key signaling pathways, its cytotoxic activity against cancer cell lines, its capacity as an antioxidant, and the current understanding of its neuroprotective potential. The information is presented to facilitate further research and development of this compound for therapeutic applications. For clarity in this guide, "this compound" is used interchangeably with its more structurally descriptive name, "Apigenin-7-O-β-D-glucuronide methyl ester," as they refer to the same chemical entity.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to dose-dependently suppress the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α)[1]. This inhibition extends to the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways[1][2]. The compound has been observed to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which in turn decreases the translocation of c-Jun into the nucleus and subsequently reduces AP-1-mediated luciferase activity[1].

Diagram of the Anti-inflammatory Signaling Pathway of this compound

Caption: Inhibition of LPS-induced inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

| Parameter | Cell Line | Concentration | Inhibition | Reference |

| NO Production | RAW 264.7 | Dose-dependent | Significant | [1] |

| PGE2 Production | RAW 264.7 | Dose-dependent | Significant | [1] |

| TNF-α Production | RAW 264.7 | Dose-dependent | Significant | [1] |

| iNOS mRNA Expression | RAW 264.7 | Dose-dependent | Significant | [1] |

| COX-2 mRNA Expression | RAW 264.7 | Dose-dependent | Significant | [1] |

| 5-LOX Activity | In vitro | IC50: Not specified | Dose-dependent | [3] |

| COX-2 Activity | In vitro | IC50: Not specified | Dose-dependent | [3] |

Experimental Protocols

2.3.1 Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

2.3.2 Cytokine (TNF-α, PGE2) Measurement by ELISA

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO production assay.

-

Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

2.3.3 Gene Expression Analysis by RT-PCR

-

Cell Culture and Treatment: RAW 264.7 cells are treated with the compound and LPS.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification of iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) using specific primers.

-

Analysis: The PCR products are analyzed by agarose (B213101) gel electrophoresis, and the band intensities are quantified to determine the relative mRNA expression levels.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human breast cancer cells (MCF-7) in a dose-dependent manner[4][5].

Quantitative Data: Anticancer Activity

| Parameter | Cell Line | IC50 Value | Concentration Range | Effect | Reference |

| Cell Viability | MCF-7 | 40.17 µg/mL | 1 - 100 µg/mL | Dose-dependent decrease | [4][5] |

| COX-2 mRNA Expression | MCF-7 | Not specified | 50 and 100 µg/mL | -2.5 and -10.31 fold decrease, respectively | [5] |

Experimental Protocols

3.2.1 Cell Viability (MTT) Assay in MCF-7 Cells

-

Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL) of this compound for 48-72 hours.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Solubilization: The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

3.2.2 COX-2 Gene Expression Analysis in MCF-7 Cells

The protocol for gene expression analysis is similar to that described for RAW 264.7 cells (Section 2.3.3), with MCF-7 cells being used instead.

Diagram of the Experimental Workflow for Anticancer Activity

Caption: Workflow for assessing anticancer effects.

Antioxidant Activity

This compound has been shown to possess free radical scavenging activity, a key indicator of antioxidant potential[6].

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value | Concentration Range | Effect | Reference |

| DPPH Radical Scavenging | 36.38 µg/mL | 25 - 100 µg/mL | 83.26% scavenging at 100 µg/mL | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Neuroprotective Activity

Currently, there is limited direct evidence for the neuroprotective effects of this compound. However, its parent compound, apigenin, and other glycoside derivatives have demonstrated neuroprotective properties in various in vitro models, including human neuroblastoma SH-SY5Y cells. These related compounds have been shown to protect against oxidative stress-induced neuronal apoptosis by scavenging free radicals, inhibiting ROS generation, and modulating apoptosis-related proteins. Further research is warranted to specifically elucidate the neuroprotective potential of this compound.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways. Its antioxidant capacity further contributes to its therapeutic potential. While direct evidence for its neuroprotective effects is still emerging, the activities of its parent compound suggest this is a valuable area for future investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for the scientific community to advance the study and potential application of this compound in human health.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Apigenin 7-O-methylglucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant signaling pathways of Apigenin 7-O-methylglucuronide. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a flavonoid that has been identified in several plant species. The primary documented natural sources include:

-

Manilkara zapota (Sapodilla): The leaves of this tropical evergreen tree are a significant source of this compound.[1][2]

-

Thymus serpyllum (Wild Thyme): This herb is another known source of the compound.[3]

-

Origanum vulgare (Oregano): This common culinary herb has been reported to contain this compound.[4]

-

Dodecadenia grandiflora: This plant species is also a reported source.[4]

-

Erigeron annuus (Annual Fleabane): This plant has been identified as containing this compound.[4]

-

Juglans sigillata (Iron Walnut): The fruit husks of this tree contain Apigenin 7-O-β-D-glucuronide, a closely related compound.[1][5]

While several sources have been identified, quantitative yield data for this compound is not extensively reported in the available literature. However, a study on Manilkara zapota leaves indicated a total methanolic extract yield of 8.4%, from which the compound was subsequently isolated.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a detailed protocol based on the successful isolation from Manilkara zapota leaves.

Table 1: Quantitative Data on Extract Yield from Manilkara zapota

| Plant Material | Extraction Solvent | Extract Yield (%) |

| Manilkara zapota Leaves | Methanol (B129727) | 8.4 |

Experimental Protocol: Isolation of this compound from Manilkara zapota Leaves

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Manilkara zapota.

- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

- Air-dry the leaves in the shade for several days until they are brittle.

- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

- Macerate the powdered leaf material in methanol at room temperature for 72 hours. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Fractionation of the Crude Extract:

- Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

- Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC). The ethyl acetate fraction is often enriched with flavonoids like this compound.

4. Column Chromatographic Purification:

- Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

- Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, followed by ethyl acetate:methanol.

- Collect the fractions and monitor them by TLC. Combine the fractions that show a similar TLC profile and contain the compound of interest.

5. Further Purification by Preparative HPLC:

- For final purification, subject the semi-purified fraction to preparative High-Performance Liquid Chromatography (HPLC).

- Use a C18 column with a mobile phase consisting of a gradient of methanol and water (with or without a small percentage of acid like formic acid to improve peak shape).

- Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm) and collect the peak corresponding to this compound.

6. Structure Elucidation:

- Confirm the structure of the isolated compound using spectroscopic techniques such as:

- UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavone (B191248) skeleton.

- FT-IR Spectroscopy: To identify the functional groups present.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For the complete structural elucidation.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

The biological activities of this compound and its close analogs are mediated through various signaling pathways. The anti-inflammatory effects, in particular, have been a subject of investigation.

Anti-inflammatory Signaling Pathway

Apigenin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] Apigenin 7-O-β-D-glucuronide, a closely related compound, has been demonstrated to inhibit the activation of Activator Protein-1 (AP-1) and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the MAPK/AP-1 signaling pathway by this compound.

Potential Beta1-Integrin Mediated Signaling

There is evidence to suggest that the effects of this compound on collagen synthesis may be mediated through beta1-integrin signaling.[3] While the precise downstream cascade for this specific compound is not fully elucidated, beta1-integrin signaling generally involves the activation of focal adhesion kinase (FAK) and subsequent downstream pathways that can influence cell proliferation, survival, and matrix protein synthesis.

Caption: Proposed modulation of the Beta1-Integrin signaling pathway.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation is warranted to quantify the yields of this compound from various natural sources and to fully elucidate its mechanisms of action through different signaling pathways.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-methylglucuronide, a methylated derivative of the naturally occurring flavonoid apigenin 7-O-glucuronide, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, alongside insights into its synthesis and relevant biological assays, are presented. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Identification

Apigenin 7-O-methylglucuronide is structurally characterized by an apigenin backbone, which is a flavone, linked at the 7-hydroxyl position to a methyl ester of glucuronic acid via an O-glycosidic bond.

IUPAC Name: methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

Molecular Formula: C₂₂H₂₀O₁₁

Canonical SMILES: COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O

InChI Key: XXKIWCKZQFBXIR-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 460.4 g/mol | PubChem |

| Exact Mass | 460.10056145 | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 11 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 183 Ų | ECHEMI |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | ChemFaces[1] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery.

Anti-inflammatory Activity

Apigenin 7-O-β-D-glucuronide, a closely related compound, has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is mediated through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically by decreasing the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK).[4][5]

Anti-cancer Activity

Apigenin 7-O-β-D-glucuronide methyl ester has demonstrated dose-dependent cytotoxic effects against MCF-7 breast cancer cell lines, with a significant IC₅₀ value of 40.17 µg/ml.[2][6][7] While the precise mechanism for the methylated glucuronide is still under investigation, the parent compound apigenin and its other glycosides are known to modulate several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[8]

Effects on Osteogenesis Imperfecta

In in vitro studies using fibroblasts from patients with osteogenesis imperfecta (OI) type I, this compound was found to normalize type I collagen synthesis.[1] This effect is suggested to be mediated through beta1-integrin signaling.[1][9] Unlike other flavonoids tested, it did not adversely affect glycosaminoglycan (GAG) levels, making it a potential candidate for further research in OI pharmacotherapy.[1][9]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not extensively available. However, studies on apigenin and its other glycosides can provide some general insights. Apigenin generally exhibits low oral bioavailability due to poor water solubility and extensive first-pass metabolism, primarily through glucuronidation and sulfation.[7][10][11] The glycosidic form, however, may have improved bioavailability compared to the aglycone.[7] Ingested apigenin glycosides are metabolized by intestinal microbiota and are absorbed in both the small and large intestines.[8] Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that apigenin can be transported across the intestinal barrier, though it is also subject to efflux.[2] During this transport, apigenin is metabolized into glucuronidated forms.[2]

Experimental Protocols

Isolation of Apigenin 7-O-β-D-glucuronide methyl ester from Manilkara zapota Leaves

The following is a generalized workflow for the isolation and characterization of Apigenin 7-O-β-D-glucuronide methyl ester based on published methods.

Protocol Details:

-

Extraction: Powdered, dried leaves of Manilkara zapota are extracted with ethyl acetate. The resulting extract is concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane (B92381) to methanol) to separate compounds based on polarity.

-

Activity-Guided Fractionation: The collected fractions are screened for a specific biological activity, for instance, inhibition of secretory phospholipase A2 (sPLA2).

-

Purification: The most active fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): To check the purity and determine the Rf value.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.

-

Chemical Synthesis of Flavonoid Glucuronides

-

Protection of Hydroxyl Groups: The hydroxyl groups on the apigenin backbone that are not to be glucuronidated are protected using suitable protecting groups (e.g., acetyl, benzyl). This ensures regioselectivity.

-

Glycosylation: The protected apigenin is reacted with a glucuronyl donor, such as a protected glucuronic acid bromide or trichloroacetimidate, in the presence of a promoter (e.g., silver salt, Lewis acid).

-

Deprotection: The protecting groups on the flavonoid backbone and the glucuronic acid moiety are removed to yield the final product. This may involve a combination of chemical and enzymatic deprotection steps.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

This compound is a promising flavonoid derivative with demonstrated anti-inflammatory and anti-cancer properties in vitro. Its unique mode of action, particularly its influence on the MAPK/AP-1 and beta1-integrin signaling pathways, warrants further investigation. While more research is needed to fully elucidate its pharmacokinetic profile and in vivo efficacy, this technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing natural product derivative. Future studies should focus on developing efficient and scalable synthesis methods, conducting comprehensive ADME studies, and exploring its efficacy in various preclinical disease models.

References

- 1. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intestinal permeability and transport of apigenin across caco-2 cell monolayers | Journal of Food Bioactives [isnff-jfb.com]

- 3. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Evaluation of the first-pass glucuronidation of selected flavones in gut by Caco-2 monolayer model. [sites.ualberta.ca]

- 7. Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Apigenin 7-O-methylglucuronide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Apigenin (B1666066) 7-O-methylglucuronide, a modified flavonoid with potential therapeutic applications. This document details the enzymatic reactions, key enzymes, quantitative data, and experimental protocols relevant to its formation in plants.

Introduction

Apigenin, a widely distributed plant flavone, is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability. Modifications such as glucuronidation and methylation can enhance its solubility, stability, and biological activity. Apigenin 7-O-methylglucuronide is a derivative that incorporates both of these modifications, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development.

The biosynthesis of this compound from the precursor apigenin is a multi-step enzymatic process. Evidence suggests two primary potential pathways involving the sequential actions of UDP-glucuronosyltransferases (UGTs) and O-methyltransferases (OMTs).

Proposed Biosynthetic Pathways

Two plausible enzymatic routes are proposed for the conversion of apigenin to this compound in plants.

Pathway 1: Glucuronidation followed by Methylation

In this pathway, the first step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of apigenin, catalyzed by a UDP-glucuronosyltransferase (UGT). The resulting intermediate, apigenin-7-O-glucuronide, is then methylated at the glucuronic acid moiety by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Pathway 2: Methylation followed by Glucuronidation

Alternatively, apigenin can first be methylated at the 7-hydroxyl group by an OMT to form genkwanin (B190353) (apigenin 7-O-methyl ether). Subsequently, a UGT catalyzes the transfer of glucuronic acid to one of the remaining hydroxyl groups of genkwanin. Studies on human microsomes have demonstrated the glucuronidation of genkwanin, suggesting this pathway's feasibility[1][2].

Below are graphical representations of these proposed pathways.

References

Apigenin 7-O-methylglucuronide CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Apigenin (B1666066) 7-O-methylglucuronide

This technical guide provides a comprehensive overview of Apigenin 7-O-methylglucuronide, a flavonoid of interest for its potential therapeutic applications, particularly in the context of genetic disorders affecting collagen synthesis.

| Property | Value | Source |

| CAS Number | 53538-13-9 | [1] |

| Molecular Formula | C22H20O11 | [1] |

| Molecular Weight | 460.4 g/mol | [1] |

| IUPAC Name | methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | [1] |

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, most notably in the context of Osteogenesis Imperfecta (OI) type I . Research indicates that this compound can normalize the diminished type I collagen biosynthesis characteristic of this genetic disorder. This effect is achieved without impacting overall protein synthesis, suggesting a specific mechanism of action. The therapeutic potential of this compound is linked to its ability to stimulate prolidase activity, an enzyme crucial for the final stage of collagen degradation and recycling of proline, which is essential for collagen biosynthesis.

The mechanism underlying the normalization of collagen synthesis by this compound in OI cells is believed to be mediated through β1-integrin signaling .

Experimental Protocols

This section details the key experimental methodologies for the investigation of this compound's biological effects.

Chemical Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily found, a general strategy for the synthesis of flavonoid glucuronides can be adapted. This typically involves a multi-step process:

-

Protection of Hydroxyl Groups: The hydroxyl groups of apigenin, other than the 7-OH group, are protected using suitable protecting groups to ensure regioselectivity.

-

Glycosylation: The protected apigenin is then reacted with a methyl-protected glucuronic acid donor, often an activated species like a trichloroacetimidate, in the presence of a suitable catalyst.

-

Deprotection: The protecting groups on the flavonoid backbone and the glucuronic acid moiety are removed under specific conditions to yield the final product.

-

Purification: The synthesized this compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Confirmation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

Culture of Osteogenesis Imperfecta (OI) Type I Fibroblasts

-

Cell Source: Skin fibroblasts are obtained from patients diagnosed with Osteogenesis Imperfecta type I.

-

Culture Medium: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and L-glutamine.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Quantification of Type I Collagen Synthesis

-

Cell Seeding: OI type I fibroblasts are seeded in culture plates at a predetermined density.

-

Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

Metabolic Labeling (Optional): To quantify newly synthesized collagen, cells can be incubated with a radiolabeled amino acid, such as [³H]-proline.

-

Sample Collection: After the treatment period, both the cell culture medium and the cell lysate are collected.

-

Collagen Quantification:

-

ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) specific for human type I collagen can be used to measure the amount of collagen in the medium and cell lysate.[2]

-

Western Blot: Denatured protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the α1 chain of type I collagen.[3] A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.

-

Hydroxyproline (B1673980) Assay: As hydroxyproline is almost exclusive to collagen, its quantification in hydrolyzed samples provides an estimate of total collagen content.

-

Prolidase Activity Assay

-

Cell Lysate Preparation: Fibroblasts are harvested, washed, and lysed to release intracellular enzymes.

-

Assay Principle: Prolidase activity is determined by measuring the rate of hydrolysis of a specific substrate, typically glycyl-L-proline. The released L-proline is then quantified.

-

Reaction Mixture: The cell lysate is incubated with a reaction buffer containing glycyl-L-proline and MnCl₂, as manganese ions are required for prolidase activity.

-

Proline Quantification: The amount of L-proline released is measured using a colorimetric method, for example, with ninhydrin, which produces a colored product that can be quantified spectrophotometrically at 515 nm.[4][5]

-

Calculation: Prolidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.

Analysis of β1-Integrin Signaling Pathway

-

Protein Extraction: Following treatment with this compound, total protein is extracted from the OI type I fibroblasts.

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for β1-integrin. To investigate downstream signaling, antibodies against phosphorylated forms of key signaling proteins (e.g., FAK, ERK) can also be used.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the relative protein expression levels, which are often normalized to a loading control such as β-actin or GAPDH.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

References

- 1. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of prolidase activity [bio-protocol.org]

- 5. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

Apigenin 7-O-methylglucuronide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a widely studied flavonoid, exhibits numerous pharmacological activities. However, its poor aqueous solubility often limits its therapeutic potential. Glycosylation, a common modification, can significantly alter the physicochemical properties of flavonoids. This technical guide focuses on a specific derivative, Apigenin 7-O-methylglucuronide, providing a comprehensive overview of its solubility in various solvents and its stability profile. Due to the limited availability of direct quantitative data for this specific compound, this guide also incorporates data from its close structural analogs, Apigenin 7-O-glucuronide and the aglycone, Apigenin, to provide a broader understanding. This document also outlines relevant experimental protocols and explores the pertinent biological signaling pathways associated with the parent compound, apigenin.

Introduction

This compound is a derivative of the naturally occurring flavone, apigenin. The addition of a methylglucuronide moiety at the 7-hydroxyl position can influence its solubility, stability, and pharmacokinetic profile. Understanding these properties is crucial for its application in research and drug development. While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, qualitative information from chemical suppliers and data from closely related compounds provide valuable insights.

Solubility Profile

Qualitative solubility information for this compound indicates its solubility in a range of organic solvents. The following table summarizes the available qualitative data. For comparative purposes, quantitative solubility data for the parent compound, apigenin, is also provided.

Table 1: Solubility of this compound and Apigenin in Various Solvents

| Solvent | This compound Solubility | Apigenin Solubility (Mole Fraction, xe at 318.2 K)[1] |

| Chloroform | Soluble[2][3] | - |

| Dichloromethane | Soluble[2][3] | - |

| Ethyl Acetate | Soluble[2][3] | 4.46 x 10-4 |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] | 4.18 x 10-1 |

| Acetone | Soluble[2][3] | - |

| Pyridine | Soluble | - |

| Methanol | Soluble | 2.96 x 10-4 |

| Ethanol | Soluble | 4.86 x 10-4 |

| Water | Insoluble (predicted)[4] | 3.08 x 10-6 |

Note: The solubility of this compound is based on qualitative data from chemical suppliers. Quantitative data is not currently available. The solubility of apigenin is provided for reference.

Stability Profile

Direct stability studies on this compound are limited. However, studies on its close analogs, such as acylated derivatives of apigenin 7-O-glucoside, reveal that these compounds can be unstable and their degradation is dependent on temperature, pH, and the solvent used for extraction and storage[5].

A study on the stability of apigenin and luteolin (B72000) demonstrated that higher temperatures (37°C vs. 20°C) and the presence of Fe2+/Cu2+ ions increased the degradation rate of these flavonoids[6]. It is plausible that this compound would exhibit similar sensitivities.

Table 2: Factors Influencing the Stability of Apigenin and its Glycosides (Inferred for this compound)

| Factor | Effect on Stability | Reference |

| Temperature | Higher temperatures accelerate degradation.[6] | [6] |

| pH | Degradation is pH-dependent; acylated glucosides are unstable.[5] | [5] |

| Metal Ions (Fe2+, Cu2+) | Presence of these ions can increase the rate of degradation.[6] | [6] |

| Solvent | The choice of solvent can impact the stability of related compounds.[5] | [5] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from established methods for flavonoids.

Solubility Determination: Static Equilibrium Method

A common method for determining the solubility of flavonoids is the static equilibrium method followed by quantification using High-Performance Liquid Chromatography (HPLC)[1].

Stability Assessment: Stress Testing

Stability testing often involves subjecting the compound to various stress conditions and monitoring its degradation over time, typically using a stability-indicating HPLC method.

Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, it is widely accepted that flavonoid glycosides often act as prodrugs, being hydrolyzed to their aglycone form (apigenin) in vivo to exert their biological effects. Apigenin is known to modulate a multitude of signaling pathways implicated in various diseases, particularly cancer.

Key signaling pathways modulated by apigenin include:

-

PI3K/Akt/mTOR Pathway: Apigenin can inhibit this critical cell survival and proliferation pathway.

-

MAPK/ERK Pathway: It has been shown to suppress the proliferative signals mediated by this pathway.

-

NF-κB Signaling: Apigenin can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

-

Wnt/β-catenin Pathway: It can interfere with this pathway, which is often dysregulated in cancer.

-

STAT3 Signaling: Apigenin can inhibit the activation of STAT3, a transcription factor involved in cell growth and apoptosis.

Conclusion

This compound is a compound of interest for which detailed public data on solubility and stability remains limited. Qualitative data suggests its solubility in several organic solvents, while its stability is likely influenced by factors such as temperature, pH, and the presence of metal ions, similar to its parent compound and related glycosides. The experimental protocols and signaling pathway information presented in this guide, largely based on data from apigenin, provide a solid foundation for researchers and drug development professionals working with this and similar flavonoid derivatives. Further research is warranted to establish the quantitative solubility and a comprehensive stability profile of this compound to fully unlock its therapeutic potential.

References

- 1. This compound | C22H20O11 | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 53538-13-9 [m.chemicalbook.com]

- 3. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Showing Compound Apigenin 7-O-glucuronide (FDB000138) - FooDB [foodb.ca]

- 5. Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro vs. In Vivo Effects of Apigenin 7-O-Glucuronide Derivatives: A Technical Guide

Introduction

Apigenin (B1666066), a widely distributed plant flavonoid, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its bioavailability is often limited. In the body, apigenin is frequently metabolized into more water-soluble forms, such as glucuronides. Apigenin 7-O-glucuronide and its derivatives, like the methyl ester, are major metabolites that have been isolated from various natural sources and are subjects of research to understand their pharmacological activities.[3][4] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Apigenin 7-O-glucuronide and its methyl ester derivative, focusing on its anti-inflammatory and cytotoxic activities. We present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support researchers and drug development professionals.

Data Presentation: Quantitative Effects

The biological activities of Apigenin 7-O-glucuronide derivatives have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: Summary of In Vitro Effects of Apigenin 7-O-Glucuronide Derivatives

| Experimental Model | Compound | Parameter Measured | Effect Observed | Quantitative Data | Citation |

| LPS-stimulated RAW 264.7 Macrophages | Apigenin-7-O-β-D-glucuronide (AG) | Nitric Oxide (NO) Production | Dose-dependent inhibition | Significant reduction | [3] |

| LPS-stimulated RAW 264.7 Macrophages | Apigenin-7-O-β-D-glucuronide (AG) | Prostaglandin E2 (PGE2) Release | Dose-dependent inhibition | Significant reduction | [3] |

| LPS-stimulated RAW 264.7 Macrophages | Apigenin-7-O-β-D-glucuronide (AG) | Tumor Necrosis Factor-α (TNF-α) Release | Dose-dependent inhibition | Significant reduction | [3] |

| LPS-stimulated RAW 264.7 Macrophages | Apigenin-7-O-β-D-glucuronide (AG) | iNOS, COX-2, TNF-α mRNA Expression | Suppression | Significant reduction | [3] |

| LPS-stimulated RAW 264.7 Macrophages | Apigenin-7-O-β-D-glucuronide methyl ester | Interleukin-1β (IL-1β) Production | Dose-dependent inhibition | Significant reduction at 50 & 100 µg/ml | [5] |

| MCF-7 Breast Cancer Cells | Apigenin-7-O-β-D-glucuronide methyl ester | Cell Viability | Dose-dependent cytotoxicity | IC50: 40.17 µg/ml | [6][7] |

| MCF-7 Breast Cancer Cells | Apigenin-7-O-β-D-glucuronide methyl ester | COX-2 mRNA Gene Expression | Downregulation | -10.31 fold change at 100 µg/ml | [8] |

Table 2: Summary of In Vivo Effects of Apigenin 7-O-Glucuronide

| Animal Model | Compound | Condition Studied | Key Findings | Citation |

| Mice | Apigenin-7-O-β-D-glucuronide (AG) | LPS-induced endotoxin (B1171834) shock | Protected mice from lethality by inhibiting pro-inflammatory cytokine production. | [3] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Apigenin 7-O-glucuronide are primarily mediated through the modulation of key signaling cascades. The diagrams below illustrate the molecular mechanism and a typical experimental approach for its investigation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the cited studies to investigate the effects of Apigenin 7-O-glucuronide derivatives.

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Treatment: Cells are pre-treated with various concentrations of Apigenin 7-O-β-D-glucuronide for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.[3]

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.[3]

-

Prostaglandin E2 (PGE2) and Cytokine Immunoassays: The levels of PGE2, TNF-α, and IL-1β in the cell culture medium are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][9]

-

RNA Isolation and RT-PCR: Total RNA is extracted from the cells using a reagent like TRIzol. The RNA is then reverse-transcribed to cDNA. Quantitative real-time PCR (RT-PCR) is performed to measure the mRNA expression levels of target genes such as iNOS, COX-2, and TNF-α. Gene expression is typically normalized to a housekeeping gene like β-actin.[3][8]

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p38, phospho-p38, ERK, phospho-ERK, c-Jun). After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vitro Cytotoxicity Assay

-

Cell Culture: Human breast cancer cells (MCF-7) are maintained in appropriate media and conditions.[6]

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations (e.g., 1 to 100 µg/ml) of Apigenin-7-O-β-D-glucuronide methyl ester for a defined period (e.g., 24 hours).[6] Subsequently, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[6][7]

In Vivo Anti-inflammatory Model

-

Animal Model: Male BALB/c mice are used for the LPS-induced endotoxin shock model.[3]

-

Treatment Protocol: Mice are administered Apigenin 7-O-β-D-glucuronide (e.g., via intraperitoneal injection) one hour prior to being challenged with a lethal dose of LPS.[3]

-

Outcome Measurement: The survival rate of the mice is monitored over a period of time. Blood samples can also be collected to measure serum levels of pro-inflammatory cytokines like TNF-α.[3]

Discussion: Comparing In Vitro and In Vivo Findings

The experimental evidence demonstrates a strong correlation between the in vitro and in vivo anti-inflammatory activities of Apigenin 7-O-β-D-glucuronide.

-

In Vitro Foundation: The studies on RAW 264.7 macrophages clearly establish the molecular basis for the compound's anti-inflammatory effects. It dose-dependently suppresses the production of key inflammatory mediators (NO, PGE2, TNF-α) by inhibiting the expression of their synthesizing enzymes (iNOS, COX-2).[3] The mechanism was further elucidated to involve the inactivation of the MAPK (p38, ERK) and AP-1 (c-Jun) signaling pathways, which are critical transcription factors for inflammatory gene expression.[3]

-

In Vivo Validation: The in vivo study on LPS-induced endotoxin shock in mice provides a powerful validation of the in vitro findings.[3] Endotoxin shock is a systemic inflammatory response syndrome driven by an overwhelming release of pro-inflammatory cytokines, often called a "cytokine storm." By protecting mice from LPS-induced lethality and reducing systemic pro-inflammatory cytokine levels, the in vivo results confirm that the mechanistic actions observed in cultured cells translate to a protective effect in a whole organism.[3]

-

Cytotoxicity: The in vitro studies on MCF-7 breast cancer cells reveal another facet of the biological activity of the apigenin glucuronide derivative, demonstrating its potential as a cytotoxic agent against cancer cells with a defined IC50.[6][7] This effect is linked to the downregulation of COX-2, an enzyme often overexpressed in tumors and associated with inflammation and cancer progression.[8] Further in vivo studies would be required to determine if this cytotoxic effect translates to tumor reduction in animal models.

Conclusion

Apigenin 7-O-glucuronide and its methyl ester derivative exhibit potent and consistent biological effects across both in vitro and in vivo models. The in vitro data provide a clear mechanistic framework, demonstrating that these compounds inhibit inflammatory responses by downregulating the MAPK/AP-1 signaling axis. This mechanism is directly corroborated by in vivo evidence showing protection against systemic inflammation. Furthermore, in vitro studies indicate a promising cytotoxic potential against cancer cells. This body of evidence strongly supports the potential of Apigenin 7-O-glucuronide derivatives as therapeutic agents for inflammatory diseases and potentially as a complementary agent in cancer therapy, warranting further investigation in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Apigenin 7-O-methylglucuronide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin 7-O-methylglucuronide is a flavonoid glycoside, a derivative of the well-studied flavone (B191248) apigenin. Emerging research has identified its distinct pharmacological activities, positioning it as a molecule of interest for therapeutic development. This document provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its anti-inflammatory effects and its role in modulating extracellular matrix components. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound primarily exerts its biological effects through two well-documented mechanisms: potent anti-inflammatory activity and the regulation of collagen synthesis.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of key signaling pathways in immune cells. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, the compound effectively reduces the production of pro-inflammatory mediators. The core mechanism involves the inactivation of the Activator Protein-1 (AP-1) transcription factor and the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular Signal-Regulated Kinase (ERK), which in turn prevents the nuclear translocation of c-Jun, a key component of the AP-1 complex.[1] This cascade of events leads to the downregulation of genes encoding inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][2]

Modulation of Extracellular Matrix Synthesis

In a distinct mechanism of action, this compound has been identified as a modulator of collagen synthesis, particularly in the context of Osteogenesis Imperfecta (OI).[3][4] Studies on fibroblasts from patients with OI type I, a condition characterized by diminished type I collagen production, have shown that this compound can normalize collagen synthesis.[3][4] The proposed mechanism for this effect is mediated through β1-integrin signaling.[3][4][5] Unlike other flavonoids, this compound achieves this without significantly affecting the overall levels or secretion of glycosaminoglycans (GAGs), making it a targeted agent for conditions with normal GAG content.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of the compound's efficacy.

Table 1: In Vitro Anti-Inflammatory and Other Bioactivities

| Target/Assay | Cell Line / System | Stimulant | Concentration / IC50 | Observed Effect | Reference |

|---|---|---|---|---|---|

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Dose-dependent | Suppression of NO release | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | Dose-dependent | Suppression of PGE2 release | [1] |

| TNF-α Production | RAW 264.7 Macrophages | LPS | Dose-dependent | Suppression of TNF-α release | [1] |

| iNOS, COX-2, TNF-α mRNA | RAW 264.7 Macrophages | LPS | Not specified | Suppressed mRNA expression | [1] |

| Phospholipase A2 (PLA2) | In vitro enzyme assay | Not applicable | 1, 10, 100 µg/ml | Dose-dependent inhibition | [6] |

| Cytotoxicity (Cell Viability) | MCF-7 Breast Cancer Cells | Not applicable | IC50: 40.17 µg/ml | Dose-dependent cytotoxic effect |[7] |

Table 2: Effects on Collagen Synthesis in Osteogenesis Imperfecta (OI)

| Target/Assay | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Type I Collagen Synthesis | OI Fibroblasts | 30 µM | Significant induction of synthesis | [3][4] |

| Overall Protein Synthesis | OI Fibroblasts | 30 µM | No effect | [3][4] |

| Collagen Secretion | OI Fibroblasts | 30 µM | Slightly increased | [4] |

| Glycosaminoglycan (GAG) Levels | OI Fibroblasts | 30 µM | No effect on GAG level or secretion |[3][4] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key molecular pathways and experimental processes described in the literature.

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Caption: Proposed mechanism for normalizing collagen synthesis in OI fibroblasts.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a reproducible framework for further investigation.

In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages[1]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). After reaching confluence, they are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with Lipopolysaccharide (LPS, typically 1 µg/mL) for a specified duration (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

-

Cytokine Measurement (ELISA): Levels of secreted cytokines such as TNF-α and Prostaglandin E2 (PGE2) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess protein phosphorylation, cells are harvested, lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and p38 MAPK.

-

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells, and cDNA is synthesized. qPCR is performed using specific primers for iNOS, COX-2, and TNF-α to quantify changes in mRNA expression levels.

Collagen Synthesis Assay in Osteogenesis Imperfecta (OI) Fibroblasts[3][4]

-

Cell Culture: Human skin fibroblasts obtained from patients with OI type I are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at a concentration of 30 µM.

-

Collagen Synthesis Assessment: Collagen synthesis is typically measured by radiolabeling. Cells are incubated with a radiolabeled amino acid precursor of collagen (e.g., [3H]-proline). After incubation, the amount of radiolabel incorporated into newly synthesized collagen is quantified from both the cell layer and the culture medium. Collagen is often separated from other proteins by methods such as collagenase digestion or SDS-PAGE.

-

Total Protein Synthesis: Overall protein synthesis is measured concurrently by quantifying the total incorporation of the radiolabeled precursor into all cellular proteins to ensure the effect is specific to collagen.

-

Toxicity Assay: Cell viability in the presence of the compound at the tested concentration (30 µM) is confirmed using a standard method like the MTT assay to rule out cytotoxic effects.

In Vivo Endotoxin (B1171834) Shock Model[1]

-

Animal Model: Male C57BL/6 mice are typically used.

-

Treatment Protocol: Mice are administered this compound (often via intraperitoneal injection) at specified doses prior to the induction of endotoxemia.

-

Induction of Shock: Endotoxin shock is induced by an intraperitoneal injection of a lethal dose of LPS.

-

Outcome Measures:

-

Survival Rate: The survival of the mice is monitored over a set period (e.g., 48-72 hours).

-

Serum Cytokine Levels: Blood is collected at specific time points post-LPS injection, and serum levels of pro-inflammatory cytokines (e.g., TNF-α) are measured by ELISA to assess the systemic inflammatory response.

-

Conclusion

This compound is a promising bioactive flavonoid with distinct and well-defined mechanisms of action. Its ability to potently suppress inflammation by targeting the MAPK/AP-1 signaling axis highlights its potential as an anti-inflammatory agent. Furthermore, its unique capacity to normalize collagen synthesis via β1-integrin signaling, without altering GAG levels, presents a novel therapeutic strategy for disorders like Osteogenesis Imperfecta. The detailed protocols and quantitative data compiled in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic profile, bioavailability, and efficacy in more complex preclinical disease models.

References

- 1. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | CAS:53538-13-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Apigenin 7-O-methylglucuronide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apigenin (B1666066) 7-O-methylglucuronide, a derivative of the naturally occurring flavone (B191248) apigenin, has emerged as a compound of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, mechanisms of action, and associated quantitative data. The primary areas of investigation include its anti-inflammatory, anticancer, and connective tissue regenerative properties. This document synthesizes findings from various in vitro and in vivo studies, presents detailed experimental methodologies for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Apigenin and its glycosides are widely distributed in the plant kingdom.[1] While apigenin itself has been extensively studied for its health benefits, its metabolites and derivatives, such as Apigenin 7-O-methylglucuronide, are gaining attention for their specific pharmacological activities.[2][3] The addition of a methylglucuronide moiety can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to enhanced bioavailability or novel therapeutic effects.[1] This guide focuses specifically on the therapeutic potential of this compound and its closely related analog, Apigenin 7-O-glucuronide, highlighting key molecular targets and pathways.

Anti-inflammatory Potential

This compound and its analogs exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Molecular Targets and Mechanism of Action

Studies have demonstrated that Apigenin 7-O-glucuronide suppresses the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: A dose-dependent reduction in the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) has been observed. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it inhibits the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). Additionally, a dose-dependent inhibition of 5-lipoxygenase (5-LOX) activity has been reported for the methyl ester derivative.[4]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations of Apigenin 7-O-glucuronide against various inflammatory targets.

| Compound | Target/Assay | Cell Line | Concentration | Effect | Reference |

| Apigenin 7-O-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 | 100 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 100 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | TNF-α Production | RAW 264.7 | 100 µM | Inhibition | [5][6] |

| Apigenin 7-O-glucuronide | Matrix Metalloproteinase-3 (MMP-3) | - | IC50: 12.87 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Matrix Metalloproteinase-8 (MMP-8) | - | IC50: 22.39 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Matrix Metalloproteinase-9 (MMP-9) | - | IC50: 17.52 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Matrix Metalloproteinase-13 (MMP-13) | - | IC50: 0.27 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Protein Tyrosine Phosphatase 1B (PTP1B) | - | IC50: 7.14 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Acetylcholinesterase (AChE) | - | IC50: 62.96 µM | Inhibition | [5] |

| Apigenin 7-O-glucuronide | Aldose Reductase | - | IC50: 107.1 µM | Inhibition | [5] |

Signaling Pathway Diagram

Caption: LPS-induced inflammatory signaling cascade and the inhibitory action of this compound on MAPK pathway.

Experimental Protocols

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay (MTT): Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours. Cells are then treated with various concentrations of this compound for 24 hours. MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Measurement: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of TNF-α and PGE2 in the culture supernatants from the NO measurement experiment are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Anticancer Potential

This compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Molecular Targets and Mechanism of Action

The anticancer activity of this compound has been primarily investigated in breast cancer cells. The proposed mechanisms include:

-

Induction of Cytotoxicity: It exhibits a dose-dependent cytotoxic effect on MCF-7 human breast cancer cells.[7]

-

Downregulation of COX-2: Treatment with Apigenin 7-O-β-D-glucuronide methyl ester leads to a concentration-dependent decrease in COX-2 mRNA expression in MCF-7 cells.[8]

-

Modulation of Cancer-Related Pathways: While direct evidence for this compound is still emerging, apigenin and its analogs are known to modulate key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR, JAK/STAT, NF-κB, and Wnt/β-catenin.[7][9]

-

Interaction with Viral Oncoproteins: Molecular docking studies suggest that Apigenin-7-O-β-D-glucuronide can bind to viral oncoproteins like HPV E6 and E7, potentially inhibiting their function.[2]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | Result | Reference |

| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 40.17 µg/ml | [7] |

| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | COX-2 mRNA Expression | -2.5 fold decrease at 50 µg/ml | [8] |

| Apigenin-7-O-β-D-glucuronide methyl ester | MCF-7 (Breast Cancer) | COX-2 mRNA Expression | -10.31 fold decrease at 100 µg/ml | [8] |

Experimental Workflow Diagram

References

- 1. Pharmacokinetic properties and drug interactions of apigenin, a natural flavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS:53538-13-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Solid-Phase Extraction of Apigenin 7-O-methylglucuronide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a naturally occurring flavone, and its metabolites are of significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Apigenin 7-O-methylglucuronide is a key metabolite of apigenin. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of flavonoids and their metabolites from complex matrices, offering high recovery and sample cleanup.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids, such as plasma, for subsequent analysis by methods like LC-MS/MS.[4]

Quantitative Data Summary

The following table summarizes the expected performance of the SPE protocol. Researchers should perform in-house validation to determine the specific values for their application.

| Parameter | Expected Value |

| Recovery | > 85% |

| Precision (RSD) | < 15% |

| Linear Range | To be determined by the analytical method |

| Limit of Quantification (LOQ) | To be determined by the analytical method |

Experimental Protocol

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar flavonoid glucuronide)

-

Plasma sample containing this compound

-

SPE manifold

-

Collection tubes

-

Centrifuge

-

Vortex mixer

Method:

-

Sample Pre-treatment:

-

Thaw the plasma sample to room temperature.

-

To 500 µL of plasma, add 500 µL of acidified water (0.1% formic acid) and the internal standard.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant for SPE.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the C18 SPE cartridge.

-

Pass 1 mL of water (0.1% formic acid) through the cartridge to equilibrate. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of water (0.1% formic acid) to remove hydrophilic impurities.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove less retained impurities.

-

-

Elution:

-

Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

The sample is now ready for analysis (e.g., by LC-MS/MS).

-

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for this compound.

References

- 1. ijhsr.org [ijhsr.org]

- 2. Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Cell-Based Activity of Apigenin 7-O-methylglucuronide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of Apigenin 7-O-methylglucuronide in cell-based assays. The protocols detailed below are designed to assess its potential anti-inflammatory, antioxidant, and anti-cancer properties.

Introduction

Apigenin, a naturally occurring flavonoid, is known for its diverse pharmacological activities. Its glycosidic and glucuronidated forms, such as this compound, are important metabolites that may possess unique biological functions. Evaluating the efficacy of this specific compound in cellular models is crucial for understanding its therapeutic potential. The following sections offer detailed protocols and data presentation guidelines for key cell-based assays.

Data Presentation

The following tables summarize quantitative data obtained from studies on this compound and its closely related analogs. This data serves as a benchmark for researchers evaluating the activity of this compound.